Glycidyl neodecanoate

Description

Properties

IUPAC Name |

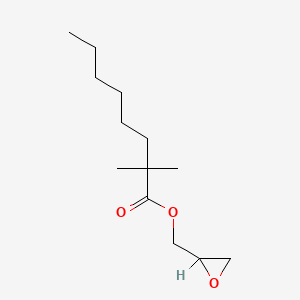

oxiran-2-ylmethyl 2,2-dimethyloctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-4-5-6-7-8-13(2,3)12(14)16-10-11-9-15-11/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWAKSKPSOFJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275056 | |

| Record name | Glycidyl 2,2-dimethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Neodecanoic acid, 2,3-epoxypropyl ester is a clear yellow liquid. (NTP, 1992), Liquid | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Neodecanoic acid, 2-oxiranylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

500 °F at 760 mmHg (NTP, 1992) | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

265 °F (NTP, 1992) | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992) | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.97 (NTP, 1992) - Less dense than water; will float | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 68 °F (NTP, 1992) | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

26761-45-5, 52636-92-7 | |

| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20728 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cardura E 10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, 2-oxiranylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycidyl 2,2-dimethyloctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCIDYL NEODECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V72X484L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Glycidyl neodecanoate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl (B131873) neodecanoate (CAS No. 26761-45-5) is a glycidyl ester of neodecanoic acid.[1] It is a clear, colorless to pale yellow liquid with a low viscosity.[1][2] Due to its unique chemical structure, featuring a reactive epoxy group and a highly branched alkyl chain, glycidyl neodecanoate serves as a crucial building block and reactive diluent in the synthesis of various polymers.[2][3] Its incorporation into polymer backbones can significantly enhance performance characteristics such as flexibility, weatherability, and chemical resistance.[3][4] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and key reactions of this compound, complete with detailed experimental protocols for its characterization.

Chemical Structure and Identification

This compound is a mixture of isomers due to the branched nature of the neodecanoic acid precursor.[3] The IUPAC name for the primary isomer is oxiran-2-ylmethyl 2,2-dimethyloctanoate.[5]

Caption: Chemical Structure of this compound.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 26761-45-5[1] |

| IUPAC Name | oxiran-2-ylmethyl 2,2-dimethyloctanoate[5] |

| Molecular Formula | C13H24O3[1][5] |

| Molecular Weight | 228.33 g/mol [5] |

| Synonyms | Glycidyl 10-neodecanoate, Cardura™ E10P[3] |

Physicochemical Properties

This compound's physical and chemical properties make it a versatile reactive diluent for epoxy resins, improving handling and processing.[1] It also enhances the flexibility and toughness of the final cured products.[1]

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Clear, colorless to pale yellow liquid[1][2] |

| Boiling Point | 200-205 °C |

| Density | 0.960 g/cm³ at 20 °C |

| Viscosity | 36-42 mPa·s at 25 °C |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Soluble in methyl ethyl ketone (MEK), acetone, and toluene |

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of neodecanoic acid with epichlorohydrin (B41342), typically in the presence of a base catalyst like sodium hydroxide.[4] This process yields this compound and sodium chloride as a byproduct.

Caption: General Synthesis Workflow for this compound.

Key Reactions

The reactivity of this compound is dominated by the chemistry of its epoxide ring. The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This is the fundamental reaction that allows for its incorporation into polymer networks.

Reaction with Carboxylic Acids

The reaction of the glycidyl group with a carboxylic acid results in the formation of a hydroxy ester. This reaction is crucial for incorporating this compound into polyester (B1180765) and acrylic resins.[3]

Caption: Reaction of this compound with a Carboxylic Acid.

Reaction with Amines

Amines are common curing agents for epoxy resins. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring and causing it to open. This reaction forms the basis of epoxy-amine polymer networks.

Caption: Reaction of this compound with a Primary Amine.

Experimental Protocols

The characterization of this compound is typically performed using a combination of spectroscopic and chromatographic techniques.

Synthesis of this compound (Illustrative Protocol)

This protocol is a generalized procedure based on the known synthesis of glycidyl esters.

-

Reaction Setup: A reaction flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser is charged with neodecanoic acid and a molar excess of epichlorohydrin.

-

Catalyst Addition: A base catalyst, such as a 50% aqueous solution of sodium hydroxide, is added dropwise to the stirred mixture while maintaining the reaction temperature.[6]

-

Reaction: The reaction mixture is heated and stirred at a controlled temperature until the reaction is complete, which can be monitored by titration of the acid content.

-

Work-up: The reaction mixture is cooled, and the precipitated sodium chloride is removed by filtration. The excess epichlorohydrin is removed by distillation under reduced pressure.

-

Purification: The crude product can be further purified by vacuum distillation to yield the final this compound.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small drop of the liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition: The FT-IR spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands. Key peaks to identify are the C-O-C stretching of the epoxy ring (around 915 cm⁻¹ and 840 cm⁻¹) and the C=O stretching of the ester group (around 1730 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Data Analysis:

-

¹H NMR: The spectrum is analyzed for the characteristic signals of the glycidyl protons, which typically appear as a multiplet in the range of 2.6-3.2 ppm. The protons of the alkyl chain will appear in the upfield region (around 0.8-2.5 ppm).

-

¹³C NMR: The spectrum will show characteristic signals for the carbons of the epoxy group (around 44 and 50 ppm) and the carbonyl carbon of the ester (around 175 ppm).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane (B92381) or ethyl acetate.[7] For quantitative analysis, an internal standard may be added.[8]

-

GC-MS Parameters:

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is commonly used.[9]

-

Oven Program: A temperature gradient is programmed to ensure good separation of the components.

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range (e.g., m/z 50-550).[9]

-

-

Data Analysis: The retention time of the this compound peak is determined from the total ion chromatogram. The mass spectrum of the peak is then compared with a library of known spectra or analyzed for characteristic fragment ions to confirm the identity of the compound.

Applications

This compound is primarily used as a reactive diluent in epoxy resin formulations for coatings, adhesives, and composites.[1] Its incorporation can lead to:

-

Reduced viscosity of the resin system, allowing for higher filler loading and improved application properties.[4]

-

Enhanced flexibility and toughness of the cured material.[1]

-

Improved weatherability and chemical resistance.[4]

-

Good adhesion to various substrates.[2]

It is also used in the synthesis of acrylic and polyester resins for high-performance coatings.[4]

Safety and Handling

This compound is an industrial chemical and should be handled with appropriate safety precautions. It may cause skin and eye irritation, and sensitization.[5] Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a versatile and important chemical intermediate with a unique combination of properties derived from its glycidyl functionality and branched alkyl structure. Its role as a reactive diluent and polymer building block enables the formulation of high-performance materials with enhanced durability and application characteristics. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in research, development, and industrial applications.

References

- 1. caloongchem.com [caloongchem.com]

- 2. caloongchem.com [caloongchem.com]

- 3. pcimag.com [pcimag.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C13H24O3 | CID 33600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US6433217B1 - Process for the preparation of glycidylesters of branched carboxylic acids - Google Patents [patents.google.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Glycidyl Neodecanoate from Neodecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing glycidyl (B131873) neodecanoate, a versatile chemical intermediate, from neodecanoic acid. This document details the core chemical principles, experimental methodologies, and process optimization parameters relevant to researchers and professionals in chemical synthesis and drug development.

Introduction

Glycidyl neodecanoate is a glycidyl ester recognized for its utility as a reactive diluent in epoxy resins, a modifier for other resin systems like acrylics and polyesters, and a building block in the synthesis of specialty chemicals.[1][2][3] Its highly branched aliphatic structure, derived from neodecanoic acid, imparts desirable properties such as hydrophobicity, thermal stability, and excellent weatherability to the final products.[4] The synthesis of this compound primarily involves the reaction of neodecanoic acid with epichlorohydrin (B41342). This guide will explore the prevalent synthetic methodologies, including base-catalyzed synthesis, acidolysis, and direct esterification.

Core Synthesis Methodologies

The conversion of neodecanoic acid to this compound is predominantly achieved through its reaction with epichlorohydrin. The key difference between the common methods lies in the catalytic system and the reaction mechanism.

Base-Catalyzed Synthesis

This is a widely employed industrial method that typically utilizes a strong base, such as sodium hydroxide, as a catalyst.[5] The reaction proceeds in two main stages: a ring-opening addition of the neodecanoic acid to epichlorohydrin, followed by a base-induced ring-closing (dehydrochlorination) to form the glycidyl ester.

Reaction Pathway:

Acidolysis

The acidolysis pathway involves the reaction of neodecanoic acid with epichlorohydrin under acidic conditions or with a catalyst that facilitates the formation of a chlorohydrin ester intermediate.[5] This intermediate is then converted to the final glycidyl ester product in a subsequent step, often with the addition of a base for dehydrochlorination.[5] Advanced catalytic systems, such as tetramethylammonium (B1211777) neodecanoate, have been developed to enhance the efficiency of this method.[5]

Reaction Pathway:

Direct Esterification

Direct esterification is a more streamlined approach that aims to combine the addition and elimination reactions in a single process.[5] This method involves the direct reaction of neodecanoic acid with epichlorohydrin in the presence of a suitable catalyst to form the glycidyl ester.[5] While potentially reducing reaction time and simplifying the production process, careful selection of the catalyst and reaction conditions is crucial to minimize side reactions.[5]

Experimental Protocols

The following protocols are provided as a detailed guide for the laboratory-scale synthesis of this compound.

Detailed Experimental Protocol for Base-Catalyzed Synthesis

This protocol is adapted from a patented industrial process and provides a clear, step-by-step methodology.[6]

Materials:

-

Neodecanoic acid (3.831 mol)

-

Epichlorohydrin (15.326 mol)

-

Isopropyl alcohol (IPA) (18.366 mol)

-

Water (30.555 mol)

-

50 wt.% Sodium Hydroxide (NaOH) solution

Equipment:

-

5L reactor equipped with a stirrer, heating mantle, condenser, and nitrogen inlet.

-

Dropping funnel.

Procedure:

-

Initial Charge: To the 5L reactor, add 660g (3.831 mol) of neodecanoic acid, 1418g (15.326 mol) of epichlorohydrin, 1102g (18.366 mol) of isopropyl alcohol, and 550g (30.555 mol) of water.[6]

-

Inert Atmosphere: Purge the reactor with nitrogen.[6]

-

Initial Heating and Catalyst Addition: Heat the reactor contents to 55°C while stirring.[6] Uniformly add 62g of 50 wt.% NaOH solution dropwise.[6]

-

Ring-Opening Reaction: Raise the temperature to 85°C and continue stirring for 30 minutes to facilitate the ring-opening reaction.[6]

-

Cooling and Main Catalyst Addition: Cool the reactor to 50°C.[6] Uniformly add 306g of 50 wt.% NaOH solution dropwise over 40 minutes.[6]

-

Ring-Closing Reaction: After the addition is complete, continue stirring for 40 minutes to ensure the completion of the ring-closing reaction.[6]

-

Work-up and Purification: The product is then subjected to post-treatment, which typically involves washing to remove sodium chloride and unreacted base, followed by distillation to purify the this compound.

General Experimental Workflow:

Quantitative Data and Process Optimization

The efficiency of this compound synthesis is highly dependent on various reaction parameters. The following tables summarize key quantitative data for process optimization.

Table 1: Reaction Conditions and Performance

| Parameter | Optimal Range/Value | Outcome/Comment | Source |

| Molar Ratio (Epichlorohydrin:Neodecanoic Acid) | 1.05 - 1.12 | A slight excess of epichlorohydrin is typically used. | [6] |

| Reaction Temperature | 70 - 90°C | Balances reaction rate and selectivity, minimizing side products. | [6] |

| Reaction Time | 2 - 4 hours | To achieve high conversion rates. | [6] |

| Conversion Rate | 89 - 96% | Achievable within the optimal temperature and time ranges. | [6] |

| Purity (Typical) | ~95% | Purity of the final product after purification. | [5] |

Table 2: Catalyst Performance

| Catalyst | Conditions | Conversion/Yield | Selectivity | Source |

| Sodium Hydroxide | Base-catalyzed two-step process | High yield (specific value not consistently reported) | Good, but byproduct formation (NaCl) requires removal | [5] |

| Tetrabutylammonium Bromide | Phase-transfer catalysis | 94 - 97% | 94 - 96% | [6] |

| Tetramethylammonium Neodecanoate (TMAN) | Acidolysis | Increased yield by 2% (vs. TMAC) | Reduced dichlorohydrin byproduct by >50% | [7] |

Purification

Purification of the crude this compound is essential to remove unreacted starting materials, byproducts, and catalyst residues.

-

Washing: The reaction mixture is typically washed with water to remove water-soluble byproducts like sodium chloride and any remaining base catalyst.[8]

-

Distillation: The primary method for obtaining high-purity this compound is vacuum distillation.[6] This process takes advantage of the boiling point differences between the product and impurities.[6] Typical distillation conditions are:

Conclusion

The synthesis of this compound from neodecanoic acid is a well-established process with several viable methodologies. The base-catalyzed route is a robust and widely used industrial method, for which detailed experimental protocols are available. Acidolysis and direct esterification offer alternative pathways with potential advantages in terms of reaction efficiency and simplification, particularly with the development of advanced catalytic systems. For researchers and professionals, a thorough understanding of the reaction parameters, catalyst performance, and purification techniques is critical for the successful and efficient synthesis of high-purity this compound for its diverse applications.

References

In-Depth Technical Guide to the Physicochemical Properties of Glycidyl Neodecanoate (CAS 26761-45-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Glycidyl (B131873) neodecanoate (CAS 26761-45-5). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and material science. This document presents key data in structured tables, details the experimental protocols for their determination according to internationally recognized OECD guidelines, and provides visualizations of its synthesis, metabolic pathway, and application as a reactive diluent.

Chemical Identity and Structure

Glycidyl neodecanoate is a glycidyl ester of neodecanoic acid. It is a mixture of branched isomers.

-

CAS Number: 26761-45-5

-

Molecular Formula: C₁₃H₂₄O₃

-

Molecular Weight: 228.33 g/mol

-

Synonyms: Neodecanoic acid, oxiranylmethyl ester; 2,3-epoxypropyl neodecanoate

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Physical State | Clear, colorless to pale yellow liquid | [1] |

| Melting Point/Range | Not applicable (liquid at room temperature) | |

| Boiling Point | 269 - 272 °C | |

| Density | 0.966 g/mL at 25 °C | |

| Vapor Pressure | 1.5 Pa at 25 °C | |

| Water Solubility | 70 mg/L at 20 °C | |

| Log P (n-octanol/water) | 4.4 | |

| Flash Point | 113 °C | |

| Hydrolysis Half-Life | Dependent on pH |

Experimental Protocols

The experimental determination of the physicochemical properties listed above is crucial for regulatory purposes and for understanding the substance's behavior. The following are detailed methodologies based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Boiling Point (OECD Guideline 103)

The boiling point is determined using methods such as ebulliometry, dynamic vapor pressure measurement, or distillation.[2] The principle involves heating the liquid to determine the temperature at which its vapor pressure equals the atmospheric pressure.[2] For the distillation method, the substance is distilled, and the temperature of the vapor is measured.[2]

Density (OECD Guideline 109)

The density of a liquid can be determined using a hydrometer, an oscillating densitometer, or the immersed body method.[3][4] The oscillating densitometer measures the change in the resonant frequency of a U-shaped tube when filled with the sample, which is then related to its density.[4] The pycnometer method involves determining the mass of a known volume of the liquid at a specific temperature.[5]

Vapor Pressure (OECD Guideline 104)

Several methods can be employed to measure vapor pressure, including the dynamic method (Cottrell's method), the static method, and the isoteniscope method.[6][7] The dynamic method involves measuring the boiling point at different pressures. The static method directly measures the vapor pressure exerted by the substance in a closed system at equilibrium.[6] The gas saturation method involves passing a stream of inert gas over the substance and measuring the amount of substance that volatilizes.[8][9]

Water Solubility (OECD Guideline 105)

The flask method is suitable for substances with solubility above 10 mg/L.[10][11] A saturated solution of the substance in water is prepared by shaking at a constant temperature.[10][12] After equilibrium is reached, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.[10][13]

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The shake flask method is used to determine the n-octanol/water partition coefficient (Log P).[14][15] Equal volumes of n-octanol and water are pre-saturated with each other. The test substance is then added to the two-phase system, which is shaken until equilibrium is reached.[15][16] The concentration of the substance in both the n-octanol and water phases is then measured to calculate the partition coefficient.[15][16]

Hydrolysis as a Function of pH (OECD Guideline 111)

This tiered test determines the rate of abiotic hydrolysis of a substance in aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and temperatures.[17][18][19] The concentration of the test substance is measured over time to determine the hydrolysis rate constant and half-life at each pH.[19] The preliminary test is conducted at an elevated temperature (e.g., 50°C) to quickly assess stability.[19]

Mandatory Visualizations

Synthesis of this compound

Caption: Synthesis of this compound from its precursors.

Metabolic Pathway of this compound

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. laboratuar.com [laboratuar.com]

- 3. oecd.org [oecd.org]

- 4. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 5. oecd.org [oecd.org]

- 6. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 7. oecd.org [oecd.org]

- 8. laboratuar.com [laboratuar.com]

- 9. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 19. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

Spectroscopic Analysis of Glycidyl Neodecanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl (B131873) neodecanoate (CAS No. 26761-45-5) is a versatile chemical compound widely utilized as a reactive diluent in epoxy resins, a component in high-performance coatings, and a modifier for polymer properties.[1][2][3][4] Structurally, it is the glycidyl ester of neodecanoic acid, a mixture of highly branched C10 tertiary carboxylic acids.[5] A common isomer is oxiran-2-ylmethyl 2,2-dimethyloctanoate.[3][6] The molecule's unique combination of a reactive epoxide ring and a bulky, hydrophobic neodecanoate group imparts desirable characteristics like improved flexibility, weatherability, and chemical resistance to polymer systems.[4][7]

Accurate structural confirmation and purity assessment are critical for its application. Spectroscopic methods, particularly Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for the comprehensive characterization of glycidyl neodecanoate.[1][5] This guide provides an in-depth overview of these analytical techniques, including experimental protocols and data interpretation.

Molecular Structure and Functional Groups

The key to interpreting the spectroscopic data of this compound lies in understanding its primary functional groups:

-

Epoxide (Oxirane) Ring: A three-membered ring containing an oxygen atom. This group is highly strained and reactive.

-

Ester Group: A carbonyl group bonded to an oxygen atom, which links the glycidyl and neodecanoate moieties.

-

Branched Alkyl Chain: A large, sterically hindered, and hydrophobic alkyl group (C9H19).

These groups give rise to distinct signals in both FTIR and NMR spectra, allowing for unambiguous identification.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies correspond to the molecule's functional groups, providing a unique "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR) or Thin Film

A common and straightforward method for analyzing liquid samples like this compound is using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by creating a thin film.

-

Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum is collected to subtract atmospheric (CO₂, H₂O) interference.

-

Sample Application (ATR):

-

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Apply a single drop of this compound directly onto the crystal surface, ensuring it is fully covered.

-

-

Sample Application (Thin Film):

-

Place a small drop of this compound onto a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to spread the liquid into a thin, uniform film. A similar method involves creating a film between Cesium Iodide (CsI) plates.[6]

-

-

Data Acquisition: Place the sample holder in the spectrometer's sample compartment. Initiate the scan, typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed by the software to produce the final infrared spectrum (Absorbance or Transmittance vs. Wavenumber).

FTIR Data Interpretation

The FTIR spectrum of this compound is characterized by strong absorptions corresponding to its ester, epoxide, and alkyl functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2960-2850 | C-H Asymmetric & Symmetric Stretch | Alkyl (CH₃, CH₂) | Strong |

| 1735-1725 | C=O Stretch | Ester | Strong |

| 1250, 915, 840 | C-O-C Asymmetric & Symmetric Stretch | Epoxide Ring | Strong |

| 1150-1050 | C-O Stretch | Ester | Strong |

| 1465, 1380 | C-H Bend | Alkyl (CH₃, CH₂) | Medium |

Note: The exact peak positions can vary slightly due to the isomeric mixture of the neodecanoate chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the atomic structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[5] It is one of the most powerful techniques for definitive structural elucidation.[5]

Experimental Protocol

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. The deuterated solvent prevents a large, interfering solvent signal in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), which provides a reference signal at 0 ppm. Modern spectrometers can often lock onto the deuterium (B1214612) signal of the solvent, making a separate standard unnecessary for referencing.

-

Homogenization: Cap the tube and gently invert it several times to ensure the sample dissolves completely and the solution is homogeneous.

-

Data Acquisition: Insert the NMR tube into the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity. Standard ¹H, ¹³C, and potentially 2D NMR (e.g., COSY, HSQC) experiments are then run.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments. The following table details the expected signals for a representative isomer, oxiran-2-ylmethyl 2,2-dimethyloctanoate.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~4.3 & ~3.9 | dd (ABq) | 2H | -C(=O)O-CH₂ -CH- (Ester methylene (B1212753) protons) |

| ~3.15 | m | 1H | -CH₂-CH -CH₂ (Epoxide methine proton) |

| ~2.8 & ~2.6 | m | 2H | -CH-CH₂ -O (Epoxide methylene protons) |

| ~1.5 | m | 2H | -C(CH₃)₂-CH₂ -(CH₂)₅-CH₃ |

| ~1.25 | m (broad) | 8H | -CH₂-(CH₂ )₄-CH₃ |

| ~1.2 | s | 6H | -C(CH₃ )₂- (Gem-dimethyl protons) |

| ~0.88 | t | 3H | -(CH₂)n-CH₃ (Terminal methyl protons) |

s = singlet, t = triplet, m = multiplet, dd = doublet of doublets, ABq = AB quartet

¹³C NMR Data Interpretation

The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~177 | C =O (Ester carbonyl) |

| ~66 | -C(=O)O-CH₂ - (Ester methylene) |

| ~50 | -CH₂-CH - (Epoxide methine) |

| ~45 | -CH-CH₂ -O (Epoxide methylene) |

| ~42 | -C (CH₃)₂- (Quaternary carbon) |

| ~35-22 | Alkyl chain CH₂ carbons |

| ~25 | -C(CH₃ )₂- (Gem-dimethyl carbons) |

| ~14 | Terminal CH₃ carbon |

Workflow for Spectroscopic Analysis

The logical flow from sample to final structural confirmation can be visualized as follows.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

FTIR and NMR spectroscopy are powerful, complementary techniques essential for the quality control and structural verification of this compound. FTIR provides a rapid confirmation of the key functional groups (epoxide, ester), while ¹H and ¹³C NMR spectroscopy offer a detailed map of the molecule's carbon-hydrogen framework, allowing for unambiguous structural elucidation. The methodologies and reference data presented in this guide serve as a comprehensive resource for researchers and professionals working with this important industrial chemical.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. caloongchem.com [caloongchem.com]

- 3. Buy this compound | 26761-45-5 [smolecule.com]

- 4. pcimag.com [pcimag.com]

- 5. This compound | 26761-45-5 | Benchchem [benchchem.com]

- 6. This compound | C13H24O3 | CID 33600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. High Quality this compound CAS 26761-45-5 - SINOCHEM [sinocheme.com]

The Synthesis of Glycidyl Neodecanoate: A Deep Dive into the Reaction Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl (B131873) neodecanoate is a versatile chemical intermediate with significant applications in the production of high-performance polymers, coatings, and adhesives. Its unique structure, featuring a bulky, hydrophobic neodecanoate group and a reactive glycidyl ether, imparts desirable properties such as enhanced flexibility, improved weather resistance, and low viscosity to resin systems. This technical guide provides a comprehensive overview of the reaction mechanism for the formation of glycidyl neodecanoate, detailed experimental protocols, and quantitative data to support researchers and professionals in the field of chemical synthesis and material science.

Reaction Mechanism

The industrial synthesis of this compound is primarily achieved through the reaction of neodecanoic acid with epichlorohydrin (B41342).[1][2][3] This process can be broadly categorized into two main approaches: a one-step direct esterification or a two-step method involving an initial acidolysis followed by dehydrochlorination. The two-step method is often preferred for better control over the reaction and to minimize side products.[4]

The overall reaction is as follows:

Neodecanoic Acid + Epichlorohydrin → this compound + Hydrochloric Acid

In the presence of a base, the hydrochloric acid is neutralized to form a salt and water.

Two-Step Reaction Pathway

Step 1: Acidolysis (Ring-Opening of Epichlorohydrin)

The first step involves the ring-opening of the epoxide ring of epichlorohydrin by neodecanoic acid. This reaction is typically catalyzed by a Lewis acid or, more commonly in industrial processes, by a quaternary ammonium (B1175870) salt such as tetramethylammonium (B1211777) chloride (TMAC).[4] The catalyst facilitates the nucleophilic attack of the carboxylate group of neodecanoic acid on one of the carbon atoms of the epoxide ring. This results in the formation of a chlorohydrin ester intermediate, 3-chloro-2-hydroxypropyl neodecanoate.[5]

Step 2: Dehydrochlorination (Ring-Closure)

The second step is the ring-closure of the chlorohydrin intermediate to form the final this compound product. This is an intramolecular Williamson ether synthesis, which is carried out in the presence of a base, typically an alkali hydroxide (B78521) like sodium hydroxide (NaOH).[1] The base deprotonates the hydroxyl group of the chlorohydrin, forming an alkoxide. This is followed by an intramolecular nucleophilic attack of the alkoxide on the carbon atom bearing the chlorine atom, leading to the formation of the epoxide ring and the elimination of a salt (e.g., NaCl).[4]

Below is a diagram illustrating the two-step reaction mechanism.

Figure 1: Two-step reaction mechanism for the formation of this compound.

Quantitative Data

The efficiency of this compound synthesis is highly dependent on reaction conditions and the choice of catalyst. The following tables summarize key quantitative data from various studies.

Table 1: Optimized Process Conditions for the Two-Step Synthesis of this compound[4]

| Parameter | Acidolysis Reaction | Ring-Closure Reaction |

| Molar Ratio (Epichlorohydrin:Neodecanoic Acid) | 1.08–1.12 : 1 | - |

| Catalyst (TMAC to NDA molar ratio) | 0.05 : 1 | - |

| Base | - | Two-step alkali treatment |

| Temperature | 70–90 °C | Not specified |

| Reaction Time | 4–7 h | Significantly reduced |

| Conversion of Neodecanoic Acid | 99% | - |

| Effective Utilization of Epichlorohydrin | 91–93% | - |

| Yield of this compound | - | Improved by 3–5% |

Table 2: Comparative Performance of Catalysts in Glycidyl Ether Synthesis (Analogous Reaction)[1]

| Catalyst | Catalyst Type | Conversion (%) | Selectivity (%) | Reaction Time (h) |

| Sn-Beta | Heterogeneous Lewis Acid | >99 | >99 | 4 |

| Zr-Beta | Heterogeneous Lewis Acid | ~30 | >99 | 4 |

| Hf-Beta | Heterogeneous Lewis Acid | ~25 | >99 | 4 |

| Al-Beta | Heterogeneous Lewis Acid | ~80 | ~95 | 4 |

| Tetrabutylammonium Bromide (TBAB) | Phase Transfer Catalyst | High | High | 2-6 |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on the two-step process.

Materials

-

Neodecanoic acid

-

Epichlorohydrin

-

Tetramethylammonium chloride (TMAC) or other suitable catalyst

-

Sodium hydroxide (NaOH)

-

Organic solvent (e.g., toluene, or solvent-free)

-

Anhydrous sodium sulfate

-

Deionized water

Equipment

-

Round-bottom flask with a reflux condenser, thermometer, and mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure

Step 1: Synthesis of Chlorohydrin Ester Intermediate (Acidolysis)

-

Charge the round-bottom flask with neodecanoic acid and epichlorohydrin in a molar ratio of 1:1.1.

-

Add the catalyst (e.g., TMAC, 0.05 molar equivalent relative to neodecanoic acid).

-

Heat the mixture to 80-90°C with constant stirring.

-

Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is close to zero. This typically takes 4-7 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

Step 2: Synthesis of this compound (Dehydrochlorination)

-

To the crude chlorohydrin ester from Step 1, slowly add a 40-50% aqueous solution of sodium hydroxide. The amount of NaOH should be in slight molar excess to the initial amount of neodecanoic acid.

-

Maintain the temperature of the reaction mixture between 20-40°C during the addition of NaOH to control the exothermic reaction.

-

After the addition is complete, continue stirring for another 1-2 hours at the same temperature.

-

Transfer the reaction mixture to a separatory funnel and add water and an organic solvent (e.g., toluene) to facilitate phase separation.

-

Separate the organic layer, which contains the this compound.

-

Wash the organic layer with deionized water several times until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent and any remaining unreacted epichlorohydrin under reduced pressure using a rotary evaporator to obtain the purified this compound.

Characterization

The final product can be characterized using various analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the epoxy group (characteristic peaks around 915 cm⁻¹ and 850 cm⁻¹) and the ester carbonyl group (around 1735 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts.

-

Titration: To determine the epoxy equivalent weight (EEW), a critical quality control parameter.

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of this compound.

Figure 2: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the reaction of neodecanoic acid and epichlorohydrin is a well-established industrial process. A thorough understanding of the two-step reaction mechanism, involving acidolysis and dehydrochlorination, is crucial for optimizing reaction conditions and maximizing yield and purity. The choice of catalyst and careful control of reaction parameters such as temperature and molar ratios are key to an efficient and successful synthesis. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals working with this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Carboxylation Reaction of Epichlorohydrin: Spectra-Based Experimental and Analytical System for Online Reaction Study [ijtech.eng.ui.ac.id]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of glycidyl esters | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Isomers and Characterization of Glycidyl Neodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of glycidyl (B131873) neodecanoate, focusing on its complex isomeric nature, synthesis, and the analytical methodologies required for its characterization. Given that glycidyl neodecanoate is not a single chemical entity but a mixture of isomers, a thorough understanding of its composition is critical for its application in research and industry, particularly in the formulation of high-performance polymers, coatings, and adhesives.

Introduction to this compound

This compound (CAS No. 26761-45-5) is the glycidyl ester of neodecanoic acid.[1][2][3] It serves as a crucial reactive diluent and building block in the synthesis of epoxy resins and other polymers.[2][4] Its incorporation into polymer matrices enhances key properties such as flexibility, toughness, weatherability, and chemical resistance.[2][4]

The industrial product is a clear, colorless to pale yellow liquid, characterized as a UVCB substance (Unknown or Variable composition, Complex reaction products or Biological materials).[2][5] This complexity arises because its precursor, neodecanoic acid, is a mixture of highly branched C10 saturated monocarboxylic acids.[1] Consequently, "this compound" refers to a mixture of multiple constitutional and stereoisomers.

The Isomeric Landscape of this compound

The isomerism of this compound stems from two primary sources: the structure of the neodecanoic acid backbone and the chiral center on the glycidyl group.

-

Constitutional Isomers: The starting material, neodecanoic acid, is produced via the Koch reaction, which results in a complex mixture of C10 carboxylic acid isomers with a tertiary alpha-carbon.[1] Predominant structural variants include 2,2-dimethyloctanoic acid, 2,2,3,5-tetramethylhexanoic acid, and 2,5-dimethyl-2-ethylhexanoic acid, among others.[6] Each of these acid isomers yields a corresponding glycidyl ester isomer.

-

Stereoisomers: The glycidyl moiety (oxiran-2-ylmethyl group) contains a chiral carbon atom. Therefore, each constitutional isomer of this compound exists as a racemic mixture of two enantiomers (R and S).[7]

The combination of these factors results in a highly complex product mixture.

Caption: Logical relationship of neodecanoic acid isomers to the final product.

Synthesis and Physicochemical Properties

The most common industrial synthesis method involves the reaction of neodecanoic acid with epichlorohydrin in the presence of a base catalyst, such as sodium hydroxide (B78521).[2][8] This process, known as glycidation, forms the glycidyl ester and a salt byproduct.[2][8]

Physicochemical Data

The properties of this compound are typically reported for the isomeric mixture. Key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C13H24O3 | [5][8] |

| Molecular Weight | 228.33 g/mol | [5][8][9] |

| Appearance | Clear, colorless to yellow liquid | [2][8][9] |

| Boiling Point | 268-272 °C at 1 atm | [5] |

| Density | ~0.960 g/cm³ at 20-25 °C | [8] |

| Viscosity | 7 - 42 mPa·s at 25 °C | [8] |

| Flash Point | >120 °C (265 °F) | [9] |

| Water Solubility | 70 mg/L at 20 °C (Insoluble) | [5][8] |

| log Kow | 3.73 - 4.4 | [5] |

| Epoxy Equivalent Weight | 235-250 g/mol |

Experimental Protocols

Synthesis of this compound (General Protocol)

This protocol describes a typical two-step acidolysis reaction for laboratory-scale synthesis.

-

Reaction Setup: Equip a jacketed glass reactor with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.

-

Initial Charge: Charge the reactor with neodecanoic acid (1.0 equivalent) and epichlorohydrin (1.5-3.0 equivalents).

-

Catalyst Addition: While stirring, add a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) to the mixture.

-

First Step (Addition): Slowly add an aqueous solution of sodium hydroxide (50% w/w) to the reactor while maintaining the temperature between 60-80°C. This step forms the chlorohydrin ester intermediate.

-

Second Step (Dehydrochlorination): Continue the addition of sodium hydroxide to promote the ring-closing elimination reaction, forming the glycidyl ester and sodium chloride. The reaction is monitored by titration to determine the consumption of carboxylic acid.

-

Workup: After the reaction is complete, cool the mixture. Separate the organic phase from the aqueous phase containing the salt byproduct.

-

Purification: Wash the organic phase with water to remove residual salts and catalyst. Remove unreacted epichlorohydrin and water by vacuum distillation.

-

Final Product: The resulting product is a clear liquid mixture of this compound isomers.

Caption: General workflow for the synthesis and purification of this compound.

Characterization and Isomer Separation

Characterization of the final product mixture is essential to ensure quality and understand its composition. This typically involves a combination of chromatographic and spectroscopic techniques.[8]

Caption: Analytical workflow for the characterization of this compound isomers.

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify the volatile isomers within the mixture.[4]

-

Objective: To resolve the different constitutional isomers based on their boiling points and polarity, and to obtain mass spectra for structural confirmation.

-

Sample Preparation: Dilute the sample (e.g., 1 µL in 1 mL) in a suitable solvent like acetone (B3395972) or methyl ethyl ketone.[8]

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is typically used.

-

Injection: 1 µL of the diluted sample is injected in split mode.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature of 250-280°C and hold.

-

MS Detection: Use electron ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.

-

Data Analysis: Identify isomers by comparing their retention times and matching their mass spectra against libraries and known fragmentation patterns of glycidyl esters.

4.2.2 High-Performance Liquid Chromatography (HPLC)

HPLC is valuable for separating isomers that may not be sufficiently resolved by GC or are less volatile.[8] Reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) can be employed.[10]

-

Objective: To achieve baseline or near-baseline separation of key isomers for quantification.

-

Sample Preparation: Dilute the sample in the mobile phase.

-

RP-HPLC Method:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water. Using buffered eluents (e.g., phosphate (B84403) buffer at neutral pH) can significantly improve the resolution between isomers.[10]

-

Detection: UV detection (if chromophores are present) or, more effectively, coupling to a mass spectrometer (LC-MS).

-

-

Data Analysis: Quantify individual or grouped isomers by integrating peak areas.

4.2.3 Spectroscopic Methods

-

Fourier Transform Infrared (FTIR) Spectroscopy: Used for confirming the presence of key functional groups. Expected characteristic peaks include the C-O-C stretch of the epoxy ring (~915 cm⁻¹ and ~840 cm⁻¹) and the strong C=O stretch of the ester group (~1730 cm⁻¹).[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. The signals corresponding to the protons of the glycidyl group are characteristic and can be used to confirm the structure and assess purity.

Safety and Handling

This compound is classified with GHS warnings for potentially causing allergic skin reactions and being suspected of causing genetic defects.[9]

-

Hazards: Skin sensitizer (B1316253) (H317), suspected mutagen (H341).[9]

-

Precautions: Obtain special instructions before use.[11] Avoid breathing vapors or mists.[11] Wear protective gloves, clothing, and eye protection.[11] Contaminated work clothing should not be allowed out of the workplace.[11]

-

Reactivity: It reacts vigorously with strong oxidizing agents, strong acids, and many curing agents, often with considerable heat release.[2][9]

Conclusion

This compound is a fundamentally important industrial chemical whose performance is intrinsically linked to its complex isomeric composition. A multi-technique analytical approach is mandatory for its comprehensive characterization. Chromatographic methods, particularly GC-MS and HPLC, are indispensable for separating the isomers, while spectroscopic techniques like FTIR and NMR are crucial for confirming chemical structures and functional groups. For researchers and developers, understanding this isomeric landscape is the key to controlling product quality, optimizing reaction conditions, and tailoring final polymer properties for advanced applications.

References

- 1. pcimag.com [pcimag.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound, MIXTURE OF BRANCHED ISOMERS | 26761-45-5 [chemicalbook.com]

- 4. This compound | 26761-45-5 | Benchchem [benchchem.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Buy this compound | 26761-45-5 [smolecule.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound - Ataman Kimya [atamanchemicals.com]

- 9. This compound | C13H24O3 | CID 33600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Chromatographic separation of glycated peptide isomers derived from glucose and fructose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Health and Safety Data of Glycidyl Neodecanoate Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl (B131873) neodecanoate (CAS No. 26761-45-5) is a reactive epoxy compound utilized in a variety of industrial applications, including the manufacturing of paints, coatings, and polymers.[1][2] Its utility is derived from the reactive epoxide group, which can participate in various chemical reactions. However, this reactivity also raises significant health and safety concerns, primarily related to its potential for skin sensitization, genotoxicity, and carcinogenicity. A critical aspect of its toxicology is its metabolism to glycidol (B123203), a compound classified as a probable human carcinogen.[1][2][3] This guide provides a comprehensive overview of the available health and safety data for glycidyl neodecanoate, with a focus on quantitative toxicological data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for assessing its potential for exposure and absorption.

| Property | Value | Reference |

| Physical Form | Clear yellow liquid | [1] |

| Molecular Formula | C13H24O3 | [4] |

| Molecular Weight | 228.33 g/mol | [5] |

| Boiling Point | 269─272 °C | [1] |

| Vapor Pressure | 1.5 Pa at 25 °C | [1] |

| Water Solubility | 70 mg/L at 20 °C | [1] |

| Log Kow | 4.4 | [1] |

Toxicology Profile

Acute Toxicity

This compound exhibits low acute toxicity via oral and dermal routes of exposure.

| Endpoint | Species | Route | Value | Observations | Reference |

| LD50 | Rat | Oral | >10,000 mg/kg bw | Ataxia and decreased weight gain | [1] |

| LD50 | Mouse | Oral | >10,000 mg/kg bw | - | [1] |

| LD50 | Rat (Crl:CD SD) | Dermal | >2,000 mg/kg bw | - | [1] |

Skin and Eye Irritation

The irritant properties of this compound have been evaluated in animal studies.

| Endpoint | Species | Observation | Reference |

| Skin Irritation | Rabbit | Slight skin irritant | [1] |

| Eye Irritation | Rabbit | Slight eye irritant | [1] |

Skin Sensitization

This compound is a potent skin sensitizer, a critical consideration for occupational health.

| Study Type | Species | Induction Concentration | Challenge Concentration | Sensitization Rate | Potency | Reference |

| Guinea Pig Maximisation Test (GPMT) | Guinea Pig | 0.05% | Not Specified | 65% | Extreme | [1] |

| GPMT | Guinea Pig | 5% (intradermal), 100% (topical) | 50% | 85% | Potent | [1] |

Repeated Dose Toxicity

Sub-chronic oral exposure studies have been conducted to assess the long-term effects of this compound.

| Study Duration | Species | Route | NOAEL | LOAEL | Key Findings | Reference |

| 90 days | Wistar Rat | Gavage | 300 mg/kg bw/day | 1000 mg/kg bw/day | Reduced hemoglobin, RBC count, and hematocrit; increased alkaline phosphatase and bile acid levels in males at the LOAEL. | [1] |

| 5 weeks | Wistar Rat | Diet | 1000 ppm (~90 mg/kg bw/day) | 5000 ppm | Hematological, liver, and kidney effects at higher doses. | [1] |

Genotoxicity

A comprehensive battery of in vitro and in vivo tests has been performed to evaluate the genotoxic potential of this compound. Its metabolism to the genotoxic compound glycidol is a significant factor in its overall genotoxicity profile.

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537) | With and Without S9 | Positive (with S9) | [1] |

| In vitro Chromosome Aberration Assay | Not Specified | Not Specified | Negative | [1] |

| In vitro Gene Mutation Assay | Not Specified | Not Specified | Negative | [1] |

| Unscheduled DNA Synthesis (UDS) Test | Male SD Rat (in vivo) | N/A | Negative | [1] |

| Transgenic Rodent (TGR) Gene Mutation Assay | MutaMouse (in vivo) | N/A | Positive (liver, kidney, bone marrow) | [1] |

Carcinogenicity

While no direct carcinogenicity studies on this compound are available, its potential to cause cancer is inferred from its genotoxicity profile and its metabolic conversion to glycidol, a known animal carcinogen.[1][6]

Experimental Protocols

Guinea Pig Maximisation Test (GPMT) - Based on OECD Guideline 406

The GPMT is a widely used method to assess the skin sensitization potential of a substance.[7][8]

Test System: Young, healthy adult Dunkin-Hartley or other recognized albino guinea pigs.

Induction Phase:

-

Day 0 (Intradermal Injections):

-

Three pairs of 0.1 mL intradermal injections are administered to the shaved scapular region.

-

Injection 1: Freund's Complete Adjuvant (FCA) emulsified with an equal volume of physiological saline.

-

Injection 2: The test article in a suitable vehicle (e.g., corn oil).

-

Injection 3: The test article at the same concentration as injection 2, emulsified with an equal volume of FCA.

-

-

Day 7 (Topical Application):

-

The injection site is pre-treated with 0.5 mL of 10% sodium lauryl sulfate (B86663) in petrolatum to provoke a mild inflammatory reaction.

-

A filter paper patch saturated with the test article (in a suitable vehicle) is applied to the injection site and secured with an occlusive dressing for 48 hours.

-

Challenge Phase:

-

Day 21:

-

A patch containing the test substance at a non-irritating concentration is applied to a naive, shaved area on the flank of the test animals and a control group (not subjected to the induction phase).

-

The patch is secured with an occlusive dressing for 24 hours.

-

Observation and Scoring:

-

The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.

-

Skin reactions are scored using a standardized scale (e.g., Draize scale).

-

The incidence and severity of skin reactions in the test group are compared to the control group.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471

The Ames test is a widely used in vitro assay to detect gene mutations induced by a chemical.[9][10]

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli.

Methodology:

-

Plate Incorporation Method:

-

The test substance, bacterial tester strain, and (if required) a metabolic activation system (S9 mix from rat liver) are combined in molten top agar (B569324).

-

The mixture is poured onto minimal glucose agar plates.

-

-

Pre-incubation Method:

-

The test substance, bacterial tester strain, and S9 mix (if required) are incubated together before being mixed with the top agar and poured onto the plates.

-

Procedure:

-

A range of concentrations of the test substance is tested in triplicate.

-

Negative (vehicle) and positive controls (known mutagens) are included.

-

Plates are incubated at 37°C for 48-72 hours.

Data Analysis:

-

The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is at least double the background (negative control) count.

In Vivo Unscheduled DNA Synthesis (UDS) Test - Based on OECD Guideline 486

The in vivo UDS test detects DNA repair synthesis in the liver of animals exposed to a genotoxic substance.[2][11]

Test System: Adult male rats (e.g., Sprague-Dawley or Fischer 344).

Methodology:

-

Dosing: Animals are treated with the test substance, typically via oral gavage. A negative control (vehicle) and a positive control (a known UDS-inducing agent) are included.

-

Hepatocyte Isolation: At a specified time after dosing (e.g., 2-4 and/or 12-16 hours), the animals are anesthetized, and the liver is perfused to isolate hepatocytes.

-

Cell Culture and Radiolabeling: The isolated hepatocytes are cultured in the presence of tritiated thymidine (B127349) ([³H]TdR).

-

Autoradiography: The cells are fixed onto microscope slides, which are then coated with a photographic emulsion and stored in the dark.

Data Analysis:

-

The incorporation of [³H]TdR into the DNA of non-S-phase cells (identified by their morphology) is quantified by counting the silver grains over the nucleus.

-

A significant increase in the net nuclear grain count in the treated groups compared to the vehicle control group indicates a positive result.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic activation of this compound to the genotoxic metabolite glycidol.

Experimental Workflow for the Guinea Pig Maximisation Test (GPMT)

Caption: Workflow of the Guinea Pig Maximisation Test for skin sensitization.

Experimental Workflow for the Bacterial Reverse Mutation Assay (Ames Test)

Caption: General workflow for the Ames test to assess mutagenicity.

Conclusion

The available data indicate that this compound is a substance of significant toxicological concern. While its acute toxicity is low, it is a potent skin sensitizer, requiring stringent control measures to prevent dermal exposure in occupational settings. The primary long-term health risk is associated with its genotoxic and potential carcinogenic effects, which are largely attributed to its metabolism to glycidol. The positive results in the in vivo transgenic rodent mutation assay, coupled with the known hazards of its metabolite, underscore the need for a cautious approach in its handling and use. This guide provides a consolidated resource for professionals to understand the health and safety profile of this compound and to implement appropriate risk management strategies.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Unscheduled DNA Synthesis (UDS) Test with Mammalian Liver Cells In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 3. oecd.org [oecd.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. nucro-technics.com [nucro-technics.com]

- 9. nib.si [nib.si]

- 10. oecd.org [oecd.org]

- 11. Unscheduled DNA synthesis (UDS) test with mammalian liver cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Biodegradability of Glycidyl Neodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and biodegradability of glycidyl (B131873) neodecanoate. Due to a lack of extensive publicly available experimental data, this guide synthesizes information from computational models, regulatory assessments, and standardized testing protocols to offer a thorough evaluation for research and drug development professionals.

Introduction to Glycidyl Neodecanoate

This compound (CAS No. 26761-45-5) is a glycidyl ester of neodecanoic acid. It is a clear, colorless to pale yellow liquid with a low viscosity.[1][2][3] Its chemical structure, featuring a reactive epoxy group and a highly branched hydrophobic neodecanoate moiety, makes it a versatile molecule.[3][4] It is primarily used as a reactive diluent in the formulation of epoxy resins to reduce viscosity and improve handling properties.[3] Additionally, it serves as a modifier to enhance the chemical resistance and thermal stability of the final products.[1] Its applications are found in coatings, adhesives, and sealants.[5] Given its industrial use, understanding its behavior in the environment is crucial for assessing potential ecological risks.

Physicochemical Properties

The environmental transport and fate of a chemical are significantly influenced by its physicochemical properties. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H24O3 | [3] |

| Molecular Weight | 228.33 g/mol | [2][3] |

| Physical State | Clear yellow liquid | [2][3] |

| Boiling Point | 500 °F at 760 mmHg | [2] |

| Water Solubility | < 1 mg/mL at 63 °F | [2] |

| Vapor Pressure | 1 mmHg at 68 °F | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.7 (estimated) | [6] |

Environmental Fate

The following sections detail the expected environmental fate of this compound through biodegradation, hydrolysis, atmospheric oxidation, and partitioning in various environmental compartments. The quantitative data presented are primarily derived from the Estimation Program Interface (EPI) Suite™, a widely used set of computational models.

Biodegradability

The primary mechanism for the removal of this compound from the environment is expected to be biodegradation.

Quantitative Data on Biodegradability

| Parameter | Prediction/Value | Model | Source |

| Ready Biodegradability Prediction | YES | BIOWIN v4.10 | [6] |

| Ultimate Biodegradation Timeline | Weeks | Biowin3 (Ultimate Survey Model) | [6] |

| Primary Biodegradation Timeline | Days | Biowin4 (Primary Survey Model) | [6] |

Based on computational modeling, this compound is predicted to be readily biodegradable.[6] This suggests that it is unlikely to persist in the environment.

Hydrolysis

Hydrolysis is a chemical process in which a molecule of water reacts with a substance, sometimes causing it to break down. The ester and epoxide groups in this compound are susceptible to hydrolysis.

Quantitative Data on Hydrolysis

| pH | Half-Life | Model | Source |

| 7 | 17.258 years (base-catalyzed) | HYDROWIN v2.00 | [6] |

| 8 | 1.726 years (base-catalyzed) | HYDROWIN v2.00 | [6] |

| 7 | 992.160 years (acid-catalyzed) | HYDROWIN v2.00 | [6] |

The computational models suggest that hydrolysis is not a significant degradation pathway for this compound at neutral pH.[6]

Atmospheric Oxidation